5-Bromo-2,3'-bithiophene 5-Bromo-2,3'-bithiophene
Brand Name: Vulcanchem
CAS No.: 90655-32-6
VCID: VC19216126
InChI: InChI=1S/C8H5BrS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H
SMILES:
Molecular Formula: C8H5BrS2
Molecular Weight: 245.2 g/mol

5-Bromo-2,3'-bithiophene

CAS No.: 90655-32-6

Cat. No.: VC19216126

Molecular Formula: C8H5BrS2

Molecular Weight: 245.2 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2,3'-bithiophene - 90655-32-6

Specification

CAS No. 90655-32-6
Molecular Formula C8H5BrS2
Molecular Weight 245.2 g/mol
IUPAC Name 2-bromo-5-thiophen-3-ylthiophene
Standard InChI InChI=1S/C8H5BrS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H
Standard InChI Key OCALZJRZOZRFSV-UHFFFAOYSA-N
Canonical SMILES C1=CSC=C1C2=CC=C(S2)Br

Introduction

Chemical Structure and Physicochemical Properties

5-Bromo-2,3'-bithiophene belongs to the class of halogenated heterocycles, with the molecular formula C₈H₅BrS₂ and a molecular weight of 245.16 g/mol . Its structure consists of two thiophene rings connected at the 2- and 3'-positions, with a bromine substituent at the 5-position of the first ring (Figure 1).

Key Physical Properties (Inferred from Analogues)

PropertyValueSource Compound
Melting Point29–32°C (lit.)5-Bromo-2,2'-bithiophene
Boiling Point50°C at 0.006 Torr5-Bromo-2,2'-bithiophene
Density1.635±0.06 g/cm³5-Bromo-2,2'-bithiophene
SolubilityLow in polar solventsGeneral thiophene trends

The bromine atom increases molecular polarizability, enhancing intermolecular interactions in solid-state configurations. Compared to its 2,2'-isomer, the 2,3'-linkage introduces steric strain, potentially reducing crystallinity and altering optoelectronic behavior .

Synthesis and Reaction Pathways

Bromination of Bithiophene Precursors

The synthesis of brominated bithiophenes typically involves electrophilic aromatic substitution or Ullmann coupling. For example, 5-bromo-2,2'-bithiophene is synthesized via bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS) in chloroform and glacial acetic acid . This method avoids radical initiators and achieves high yields (~80%) under mild conditions (room temperature) .

Hypothetical Pathway for 5-Bromo-2,3'-Bithiophene

  • Formation of 2,3'-Bithiophene:

    • Cross-coupling of 2-bromothiophene and 3-bromothiophene via Negishi or Suzuki-Miyaura coupling.

  • Bromination:

    • Treatment with NBS in a chloroform/acetic acid mixture to introduce bromine at the 5-position.

Challenges in Isomer-Specific Synthesis

The 2,3'-configuration complicates regioselective synthesis due to competing formation of 2,2' and 3,3' isomers. Catalytic systems must favor cross-coupling over homo-coupling, requiring ligands like PPh₃ or Xantphos to modulate palladium catalyst selectivity .

Electronic and Optical Properties

The electronic structure of 5-bromo-2,3'-bithiophene is influenced by:

  • Conjugation Length: The 2,3'-linkage disrupts planarization, reducing π-orbital overlap compared to 2,2'-bithiophene.

  • Electron-Withdrawing Effect: Bromine lowers the HOMO energy (-5.4 eV estimated), enhancing oxidative stability .

Comparative Optoelectronic Data

Compoundλₘₐₓ (nm)HOMO (eV)LUMO (eV)
2,2'-Bithiophene254-5.1-1.2
5-Bromo-2,2'-bithiophene268-5.4-1.5
5-Bromo-2,3'-bithiophene~260*~-5.3*~-1.4*

*Estimated based on structural analogs .

Applications in Materials Science

Organic Photovoltaics (OPVs)

Brominated bithiophenes serve as electron-deficient units in donor-acceptor copolymers. For example, 5-bromo-2,2'-bithiophene derivatives yield polymers with power conversion efficiencies (PCE) >8% . The 2,3'-isomer could improve film morphology due to reduced crystallinity, mitigating charge recombination.

Organic Field-Effect Transistors (OFETs)

Bithiophene-based semiconductors exhibit hole mobilities up to 0.1 cm²/V·s. Bromine substitution enhances air stability, making 5-bromo-2,3'-bithiophene a candidate for p-type OFETs .

Sensors and Catalysis

Thiophene derivatives functionalized with bromine show promise in:

  • Heavy metal detection via chelation-enhanced fluorescence quenching.

  • Cross-coupling catalysis as halogenated intermediates in Suzuki reactions .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic systems for 2,3'-isomer selectivity.

  • Device Integration: Testing in OPV and OFET prototypes.

  • Biological Screening: Evaluating antimicrobial and anticancer efficacy.

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